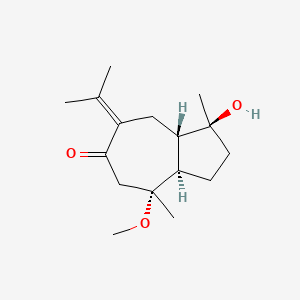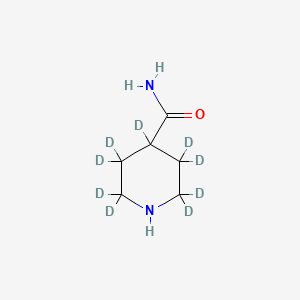
(4r)-6-(1-Tert-Butyl-1h-Pyrazol-4-Yl)-4-Methyl-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CPI703 is a novel, potent, and specific inhibitor of the bromodomain and extra-terminal (BET) proteins CBP and EP300. These proteins are involved in the regulation of gene expression through their interaction with acetylated lysine residues on histone tails. CPI703 has shown significant potential in modulating gene expression, making it a valuable tool in epigenetic research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CPI703 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the core benzodiazepine structure.
- Introduction of the pyrazole ring.
- Functionalization with tert-butyl and methyl groups.
Industrial Production Methods: Industrial production of CPI703 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of high-throughput synthesis techniques.
- Implementation of stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: CPI703 undergoes various chemical reactions, including:
Oxidation: CPI703 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on CPI703.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of CPI703 with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
CPI703 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between bromodomains and acetylated lysine residues.
Biology: Helps in understanding the role of CBP and EP300 in gene regulation and epigenetics.
Medicine: Potential therapeutic applications in cancer treatment by modulating gene expression.
Industry: Used in the development of new drugs and therapeutic agents targeting epigenetic pathways
Mecanismo De Acción
CPI703 exerts its effects by binding to the bromodomains of CBP and EP300, preventing their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcriptional machinery to specific gene promoters, leading to altered gene expression. The molecular targets include the bromodomains of CBP and EP300, and the pathways involved are primarily related to gene regulation and epigenetic modifications .
Comparación Con Compuestos Similares
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: A selective BET inhibitor with distinct pharmacokinetic properties.
Uniqueness of CPI703: CPI703 is unique due to its high specificity and potency for CBP and EP300 bromodomains. It exhibits minimal off-target effects compared to other BET inhibitors, making it a valuable tool for precise epigenetic modulation .
Propiedades
Fórmula molecular |
C17H22N4O |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(4R)-6-(1-tert-butylpyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C17H22N4O/c1-11-8-15(22)20-14-7-5-6-13(16(14)19-11)12-9-18-21(10-12)17(2,3)4/h5-7,9-11,19H,8H2,1-4H3,(H,20,22)/t11-/m1/s1 |
Clave InChI |
HPSNXSAYALRMQW-LLVKDONJSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C |
SMILES canónico |
CC1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


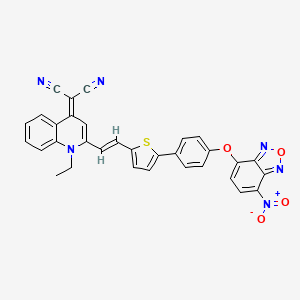

![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
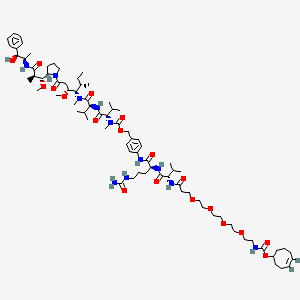
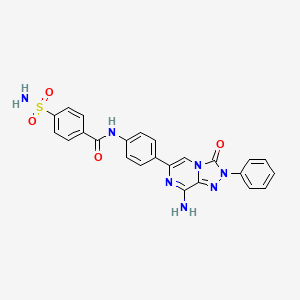
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
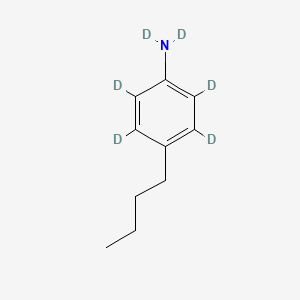
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)

![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)

